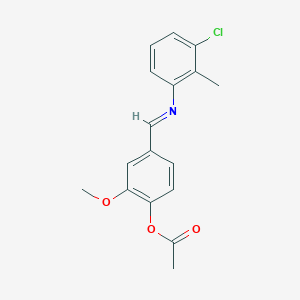
Acetic acid, 4-(3-chloro-2-methylphenyliminomethyl)-2-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, an imine group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate typically involves a multi-step process. One common method starts with the reaction of 3-chloro-2-methylphenylamine with formaldehyde to form the imine intermediate. This intermediate is then reacted with 2-methoxyphenyl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine derivative.
Scientific Research Applications
4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylphenylamine: A precursor in the synthesis of the target compound.
2-methoxyphenyl acetate: Another precursor used in the synthesis.
4-chloro-3-methylphenyl acetate: A structurally similar compound with different substitution patterns.
Uniqueness
4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClNO3 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
[4-[(3-chloro-2-methylphenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16ClNO3/c1-11-14(18)5-4-6-15(11)19-10-13-7-8-16(22-12(2)20)17(9-13)21-3/h4-10H,1-3H3 |
InChI Key |
HSFOBGQNZCVHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















